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Compound of Interest

Compound Name: Adipic acid-d8

Cat. No.: B3044178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). Adipic acid-d8 is a stable isotope-

labeled version of adipic acid, a dicarboxylic acid of significant industrial importance, primarily

as a precursor in the production of nylon. In the pharmaceutical and drug development sectors,

deuterated compounds like Adipic acid-d8 are invaluable as internal standards for quantitative

analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide will detail the expected spectroscopic data based on the principles of isotopic

substitution and available data for the non-deuterated analogue, along with a plausible

synthetic route.

Synthesis of Adipic Acid-d8
The synthesis of Adipic acid-d8 can be achieved through the oxidation of a deuterated

precursor, such as cyclohexene-d8. This approach mirrors established methods for the

synthesis of adipic acid from cyclohexene.[2] A common and effective method involves

oxidative cleavage of the double bond using a strong oxidizing agent in the presence of a

catalyst.

A plausible synthetic workflow is outlined below:
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Caption: Synthetic workflow for Adipic acid-d8.

Experimental Protocol: Synthesis of Adipic Acid-d8
This protocol is adapted from established procedures for the synthesis of adipic acid.[2][3]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

cyclohexene-d10, a phase transfer catalyst (e.g., Aliquat 336), and an aqueous solution of

the oxidizing agent (e.g., potassium permanganate).

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can

be monitored by the disappearance of the purple color of the permanganate.

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction by adding a suitable reagent (e.g., sodium bisulfite) to destroy any excess oxidizing

agent.

Extraction: Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an

organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from hot water to yield pure Adipic acid-d8.

Spectroscopic Data
Due to its primary application as an internal standard, detailed experimental spectra for Adipic
acid-d8 are not widely published. However, the expected spectroscopic characteristics can be

reliably predicted based on the well-documented spectra of unlabeled adipic acid and the

known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in

standard ¹H NMR spectroscopy. The primary effect of deuteration on the NMR spectra of

Adipic acid-d8 will be the absence of signals corresponding to the deuterated methylene

protons.

¹H NMR Spectroscopy

In a protic solvent, the only observable signal in the ¹H NMR spectrum of Adipic acid-d8 will

be that of the two carboxylic acid protons. In an aprotic deuterated solvent like DMSO-d₆, this

signal would appear as a broad singlet at approximately 12 ppm.[4] The signals for the α- and

β-methylene protons, typically seen around 2.21 ppm and 1.51 ppm respectively in unlabeled

adipic acid, will be absent.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Adipic acid-d8 is expected to be very similar to that of unlabeled

adipic acid. The chemical shifts of the carbonyl and methylene carbons are not significantly

affected by the presence of deuterium on adjacent carbons. The primary difference will be the

splitting of the methylene carbon signals into multiplets due to C-D coupling and the absence of

proton coupling.
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Assignment Expected Chemical Shift (ppm) in D₂O

C=O ~181

α-CD₂ ~35

β-CD₂ ~25

Note: The chemical shifts are based on predicted and experimental data for unlabeled adipic

acid.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum of Adipic acid-d8 will exhibit characteristic absorptions for the carboxylic acid

functional group, along with the distinct vibrations of C-D bonds, which occur at lower

frequencies than C-H bonds due to the heavier mass of deuterium.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Description

O-H stretch 3300-2500
Broad, characteristic of

carboxylic acid dimer

C-D stretch 2200-2100 Weaker than C-H stretch

C=O stretch ~1700
Strong, characteristic of

carboxylic acid

C-D bend ~1100-900
Scissoring and wagging

modes

C-O stretch ~1300 Coupled with O-H bend

O-H bend ~920 Broad, out-of-plane bend

Note: The expected wavenumbers are based on typical ranges for functional groups and the

predicted isotopic shift from the spectrum of unlabeled adipic acid.[7][8]

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://hmdb.ca/spectra/nmr_one_d/143954
https://www.researchgate.net/figure/C-NMR-spectrum-of-adipic-acid_fig5_282200375
https://www.benchchem.com/product/b3044178?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectrum-of-adipic-acid_fig3_332301999
https://m.chemicalbook.com/SpectrumEN_124-04-9_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In mass spectrometry, the molecular weight of Adipic acid-d8 is 154.19 g/mol , which is 8

mass units higher than that of unlabeled adipic acid (146.14 g/mol ).[9] This mass shift is a key

feature used in its application as an internal standard.

Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern of Adipic acid-d8 under EI conditions is expected to be analogous

to that of adipic acid, with the corresponding fragments shifted by the appropriate number of

deuterium atoms.

m/z (Adipic Acid) m/z (Adipic Acid-d8) Possible Fragment

146 154 [M]⁺

128 136 [M - H₂O]⁺

100 106 [M - H₂O - CO]⁺

87 92 [M - COOH - H₂O]⁺

55 58 [C₄H₇]⁺ / [C₄D₃H₄]⁺

Note: The fragmentation data for adipic acid is taken from publicly available databases.[10] The

m/z values for Adipic acid-d8 are predicted based on these data.

Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data for Adipic acid-d8 follows a logical workflow to

confirm its identity and purity.
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Caption: Logical workflow for structural confirmation.

Conclusion
Adipic acid-d8 is a crucial tool for quantitative analysis in various scientific disciplines. While

direct experimental spectroscopic data is not readily available in the public domain, a
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comprehensive understanding of its expected spectroscopic characteristics can be derived

from the well-established data of its non-deuterated counterpart and the fundamental principles

of isotopic labeling. This guide provides the necessary information for researchers, scientists,

and drug development professionals to effectively utilize and characterize Adipic acid-d8 in

their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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